6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[ethyl(phenyl)amino]propyl}hexanamide
Description
This compound features a hexanamide backbone substituted with a 2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl group and a 3-[ethyl(phenyl)amino]propyl moiety. The quinazolinone core is a pharmacologically significant scaffold known for interactions with enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs) .
Properties
IUPAC Name |
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethylanilino)propyl]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O3/c1-2-28(20-12-5-3-6-13-20)18-11-17-26-23(30)16-7-4-10-19-29-24(31)21-14-8-9-15-22(21)27-25(29)32/h3,5-6,8-9,12-15H,2,4,7,10-11,16-19H2,1H3,(H,26,30)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKYUVHGQZJOIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCNC(=O)CCCCCN1C(=O)C2=CC=CC=C2NC1=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the quinazolinone core. One common approach is the condensation of an appropriate amine with a carboxylic acid derivative, followed by cyclization to form the quinazolinone ring. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to promote cyclization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors capable of handling large volumes. The process would be optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, would be employed to ensure the final product's purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted quinazolinones.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological systems, particularly in enzyme inhibition studies.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It can be used in the manufacture of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and the molecular targets involved.
Comparison with Similar Compounds
N-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide
- Structural Differences: Replaces the ethyl(phenyl)amino group with a 4-(3-chlorophenyl)piperazine moiety.
- Significance : The piperazine ring improves solubility and modulates serotonin receptor affinity, as seen in GPCR-targeting compounds .
- Synthesis : Similar to the target compound, utilizing HBTU/DIPEA-mediated coupling reactions (yield: ~50%) .
6-(6-Bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}hexanamide
- Structural Differences: Introduces a bromo and sulfanylidene group on the quinazolinone core and a fluorophenyl-piperazine side chain.
Otaplimastat (N-[3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propyl]-N-(4-{[3-(2,4-dioxoquinazolin-3(2H)-yl)propyl]amino}butyl)acetamide)
- Structural Differences: Contains two quinazolinone units linked via propyl and butyl chains.
- Activity: A matrix metalloproteinase (MMP) inhibitor, highlighting the role of the quinazolinone core in enzyme inhibition .
Functional Analogues with Varied Substituents
(E)-N-Hydroxy-3-(4-oxo-3-propyl-3,4-dihydroquinazolin-6-yl)acrylamide (9d)
N-trans-Coumaroyl Octopamine (Compound 3 from Lycium barbarum)
- Structural Differences : Contains a coumaroyl amide group linked to octopamine.
- Activity: Demonstrates anti-inflammatory effects (IC₅₀: 17.00 µM for NO inhibition), suggesting amide bonds enhance bioactivity .
Comparative Data Tables
Table 1: Physicochemical Properties of Selected Analogs
Key Research Findings
Side Chain Modifications: Piperazine-containing analogs (e.g., ) exhibit enhanced solubility and receptor-binding compared to ethyl(phenyl)amino derivatives, likely due to improved hydrogen-bonding capacity.
Quinazolinone Substituents: Electron-withdrawing groups (e.g., bromo in ) increase metabolic stability but may reduce HDAC inhibitory activity compared to hydroxypropenamides (e.g., ).
Synthetic Efficiency : Coupling reactions using HBTU/DIPEA achieve moderate yields (~50–65%), suggesting room for optimization in large-scale synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
